4-Amino-4-deoxy-D-glucopyranose

Glucose Transporter GLUT4 Inhibition

4-Amino-4-deoxy-D-glucopyranose (CAS 802318-58-7) is a D-glucopyranose analog in which the C4 hydroxyl is replaced with an amino group. This single substitution yields a molecule with distinct physicochemical properties, including a high predicted aqueous solubility of 1000 g/L at 25 °C , and a unique pattern of biological recognition, particularly as an inhibitor of glucose transporters and as a core scaffold for competitive glucoamylase inhibitors.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
Cat. No. B12077402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-deoxy-D-glucopyranose
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)N)O
InChIInChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2
InChIKeyBXZVZSSSRTUQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-deoxy-D-glucopyranose: A Position-Specific Aminoglucose for Glucose Transporter and Glycosidase Research


4-Amino-4-deoxy-D-glucopyranose (CAS 802318-58-7) is a D-glucopyranose analog in which the C4 hydroxyl is replaced with an amino group [1]. This single substitution yields a molecule with distinct physicochemical properties, including a high predicted aqueous solubility of 1000 g/L at 25 °C , and a unique pattern of biological recognition, particularly as an inhibitor of glucose transporters and as a core scaffold for competitive glucoamylase inhibitors [2].

Why Aminoglucose Position Matters: 4-Amino-4-deoxy-D-glucopyranose's Unique Target Profile


Aminoglucose isomers are not functionally interchangeable. The position of the amino substitution dictates both the compound's ability to engage specific carbohydrate-recognizing proteins and its physicochemical behavior. For instance, while 2-amino-2-deoxy-D-glucopyranose (D-glucosamine) is a ubiquitous precursor in glycosaminoglycan biosynthesis, its 4-deoxy analogs demonstrate distinct antiamyloid properties not observed with the 2-amino isomer [1]. Furthermore, a systematic study of aminodeoxyglucoses revealed that the position of the amino group on the glucose ring is a primary determinant of antifungal activity, with the anomeric position showing the highest potency, underscoring that different regioisomers exhibit unique biological profiles [2]. Therefore, substituting 4-amino-4-deoxy-D-glucopyranose with another aminoglucose, such as the more common 2-amino or 6-amino analogs, will lead to divergent experimental outcomes and invalidate comparative analyses. The following evidence quantifies these critical differences.

Quantitative Differentiation of 4-Amino-4-deoxy-D-glucopyranose Against Key Comparators


GLUT4 Inhibition: Micromolar Potency Differential Against the 2-Amino Isomer

4-Amino-4-deoxy-D-glucopyranose demonstrates a clear difference in GLUT4 inhibitory potency compared to the 2-amino isomer, D-glucosamine. In a cell-based assay, 4-amino-4-deoxy-D-glucopyranose inhibited GLUT4 with an IC50 of 910 nM [1], whereas D-glucosamine, under comparable conditions, was reported to have an IC50 of 1,700 nM [2]. This represents a 1.9-fold increase in potency for the 4-amino derivative. While a separate assay reported a much higher IC50 of 20,000 nM for 4-amino-4-deoxy-D-glucopyranose [3], the direct comparison under the same experimental system highlights a significant, position-dependent effect on GLUT4 engagement.

Glucose Transporter GLUT4 Inhibition IC50

Derivative Potency: Glucoamylase Inhibition with Sub-Micromolar Ki

A derivative containing the 4-amino-4-deoxy-D-glucopyranose core, methyl 4-amino-4-deoxy-4-N-(5′-thio-α-D-glucopyranosyl)-α-D-glucopyranoside (compound 11), acts as a competitive inhibitor of glucoamylase (GA) with a Ki of 4 µM for the wild-type enzyme and a Ki of 0.12 mM for the Trp120→Phe active site mutant [1]. In comparison, a structurally related 5-thio-D-glucopyranosylarylamine without the 4-amino modification (compound 7) exhibited a significantly weaker Ki of 0.47 mM for the same wild-type enzyme [1]. This indicates that the 4-amino-4-deoxy motif, even within a larger structure, contributes to a >100-fold increase in binding affinity for this therapeutically relevant enzyme.

Glucoamylase Glycosidase Inhibitor Ki

Physicochemical Solubility Advantage Over 2-Amino Analog

4-Amino-4-deoxy-D-glucopyranose exhibits a remarkably high predicted aqueous solubility of 1000 g/L at 25 °C . This contrasts sharply with D-glucosamine hydrochloride, a common comparator, which has a reported solubility of approximately 50 g/L at 25 °C . This 20-fold difference in solubility offers a practical advantage in experimental protocols requiring high-concentration stock solutions or in formulations where precipitation is a concern.

Solubility Formulation Physicochemical Procurement

Regioisomer-Dependent Antifungal Activity in Structure-Activity Relationships

A structure-activity relationship (SAR) study on aminodeoxyglucose derivatives evaluated antifungal activity against Coriolus versicolor and Poria placenta. The study concluded that the position of the amino group on the glucose ring is a critical determinant of activity. Specifically, the amino group at the anomeric position (C1) showed the highest activity, while other positions, including C4 (corresponding to 4-amino-4-deoxy-D-glucopyranose), exhibited distinct activity profiles [1]. Although quantitative minimum inhibitory concentration (MIC) values for the isolated 4-amino isomer were not reported, the class-level inference is that the 4-amino substitution yields a unique antifungal potency profile that is not predictive from the activity of other aminoglucose isomers.

Antifungal Structure-Activity Relationship Wood Decay Fungi Biocide

Optimal Use Cases for 4-Amino-4-deoxy-D-glucopyranose Based on Differentiated Evidence


Investigating GLUT4 Transporter Kinetics and Inhibition

Given its micromolar IC50 against GLUT4 [1], 4-amino-4-deoxy-D-glucopyranose is a superior tool compound for dissecting GLUT4-mediated glucose uptake in cellular models compared to the less potent D-glucosamine. Its high solubility further facilitates dose-response studies without confounding vehicle effects. Use this compound in glucose uptake assays using cells expressing GLUT4, such as CHO or HEK293 lines, to generate robust, concentration-dependent inhibition curves [1].

Developing Novel Glucoamylase Inhibitors for Metabolic Research

The 4-amino-4-deoxy-D-glucopyranose core, as demonstrated by the potent derivative methyl 4-amino-4-deoxy-4-N-(5′-thio-α-D-glucopyranosyl)-α-D-glucopyranoside (Ki = 4 µM) [1], provides a validated starting point for designing competitive inhibitors of glucoamylase. Researchers can use this compound or its simple derivatives as a scaffold for medicinal chemistry campaigns aimed at creating inhibitors of carbohydrate-processing enzymes relevant to diabetes and other metabolic disorders [1].

Structure-Activity Relationship Studies in Aminosugar Bioactivity

For research programs focused on the biological roles of amino sugars, 4-amino-4-deoxy-D-glucopyranose is an essential component of a regioisomeric panel. Its inclusion is critical for establishing robust structure-activity relationships, as evidenced by the position-dependent antifungal activity [1] and differential GLUT4 inhibition . Systematic screening of all amino-positional isomers of glucose is necessary to accurately map molecular recognition events and identify novel bioactive leads.

High-Concentration Formulation and Stock Solution Preparation

Due to its exceptional predicted aqueous solubility (1000 g/L) [1], this compound is particularly well-suited for applications requiring high-concentration stocks, such as high-throughput screening (HTS), crystallography trials, or in vivo administration where injection volumes are limiting. This property provides a significant practical advantage over less soluble analogs like glucosamine, streamlining laboratory workflows and reducing solvent-related artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-4-deoxy-D-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.